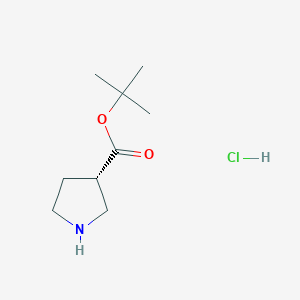
(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride is a chemical compound with significant potential in various scientific fields. This compound belongs to the quinoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride typically involves multiple steps, starting from simple precursors. One common synthetic route includes the cyclization of an appropriate amino acid derivative followed by subsequent functional group modifications. The reaction conditions often require the use of strong acids or bases, and the reactions are usually carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors designed to handle large volumes. The process involves continuous monitoring and optimization to maintain consistent quality. Advanced techniques such as flow chemistry and automated synthesis platforms are employed to enhance efficiency and reduce production costs.
化学反应分析
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are crucial for modifying its structure and enhancing its biological activity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions are typically carried out using strong nucleophiles like sodium cyanide (NaCN) or potassium thiocyanate (KSCN).
Addition: Various electrophiles and nucleophiles can be used to add functional groups to the compound.
Major Products Formed: The reactions yield a variety of products, including oxidized derivatives, reduced forms, and substituted analogs. These products are often further purified and characterized to confirm their structure and properties.
科学研究应用
(3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride has found applications in several scientific fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties, making it a valuable tool in biological research.
Medicine: It is being investigated for its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: Its derivatives are used in the development of new materials and chemicals with improved properties.
作用机制
The mechanism by which (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride exerts its effects involves interaction with specific molecular targets. The compound binds to receptors or enzymes, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and the biological system involved.
相似化合物的比较
Quinoline: A basic structure similar to the compound .
Indole: Another heterocyclic compound with biological activity.
Coumarin: Known for its anticoagulant properties.
Uniqueness: (3S)-3-amino-1-hydroxy-2-oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile hydrochloride stands out due to its specific structural features and the presence of multiple functional groups, which contribute to its unique biological activities and applications.
属性
CAS 编号 |
1380316-16-4 |
|---|---|
分子式 |
C10H10ClN3O2 |
分子量 |
239.7 |
纯度 |
95 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



